Decamethylferrocene

説明

特性

CAS番号 |

12126-50-0 |

|---|---|

分子式 |

C20H30Fe |

分子量 |

326.3 g/mol |

IUPAC名 |

iron(2+);bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) |

InChI |

InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |

InChIキー |

SEYZDJPFVVXSRB-UHFFFAOYSA-N |

正規SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe+2] |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Enduring Legacy of Decamethylferrocene: A Technical Guide

Abstract

Decamethylferrocene, Fe(C₅(CH₃)₅)₂, often abbreviated as DmFc or FeCp*₂, stands as a cornerstone in the field of organometallic chemistry. A permethylated derivative of the archetypal sandwich compound, ferrocene, its discovery and subsequent investigation have profoundly influenced our understanding of chemical bonding, reactivity, and the properties of metal-carbon interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, synthesis, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis are provided, alongside a curated compilation of its spectroscopic and electrochemical data.

Introduction: The Dawn of Metallocene Chemistry and the Advent of this compound

The story of this compound is intrinsically linked to the serendipitous discovery of its parent compound, ferrocene, in 1951.[1][2] The elucidation of ferrocene's novel "sandwich" structure, independently proposed by Geoffrey Wilkinson and Ernst Otto Fischer, who were later awarded the 1973 Nobel Prize in Chemistry, ignited a revolution in the field of chemistry, giving birth to the vast domain of organometallic chemistry.[1][2] This discovery paved the way for the synthesis and study of a plethora of metallocene analogues.

In 1967, R. B. King and M. B. Bisnette reported the first synthesis of this compound, preparing it in a manner analogous to ferrocene by using pentamethylcyclopentadiene. This seminal work opened the door to exploring the impact of permethylation on the electronic and steric properties of the ferrocene scaffold. This compound, a yellow crystalline solid, quickly garnered attention for its enhanced stability and its utility as a weak reductant in chemical laboratories.[3] The ten electron-donating methyl groups on the cyclopentadienyl rings render this compound more reducing than ferrocene itself.[3][4]

Physicochemical and Spectroscopic Data

The unique structural and electronic properties of this compound are well-characterized by a range of physicochemical and spectroscopic techniques.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₃₀Fe | [3] |

| Molar Mass | 326.305 g·mol⁻¹ | [3] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 291 to 295 °C (556 to 563 °F; 564 to 568 K) | [3] |

| Sublimation | Can be purified by sublimation | [3] |

Spectroscopic Data

The highly symmetric structure of this compound gives rise to characteristic spectroscopic signatures.

| Technique | Key Features | Reference(s) |

| ¹H NMR | A single sharp resonance for the 30 equivalent methyl protons. | |

| ¹³C NMR | Two resonances are expected: one for the ten equivalent cyclopentadienyl ring carbons and one for the ten equivalent methyl carbons. | |

| Infrared (IR) | Characterized by strong absorptions corresponding to C-H stretching and bending vibrations of the methyl groups, as well as vibrations of the cyclopentadienyl rings. A notable blue shift of the band around 800 cm⁻¹ in ferrocene to approximately 1500 cm⁻¹ in this compound is observed. | [5] |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected to be prominent. Fragmentation would likely involve the loss of methyl groups and cyclopentadienyl rings. | [6][7] |

Electrochemical Properties

This compound is a well-behaved redox-active molecule, and its electrochemical properties have been studied in a variety of solvents. It is often used as an internal reference standard in electrochemistry due to its reversible one-electron oxidation.[8][9]

| Solvent | Supporting Electrolyte | E₁/₂ (V vs. Fc⁺/Fc) | Reference(s) |

| Acetonitrile | -0.59 | [3][4] | |

| Dichloromethane | 0.1 M Tetrabutylammonium perchlorate | Referenced against itself | [10] |

| Supercritical CO₂/MeCN (15 wt%) | 20 mM [NBuⁿ₄][BF₄] | 0.115 (vs. Pt pseudo-reference) | [11] |

Experimental Protocols

The synthesis of this compound typically follows a procedure analogous to that of ferrocene, involving the reaction of a pentamethylcyclopentadienyl salt with an iron(II) source.

Synthesis of this compound

This protocol is adapted from the early literature on the synthesis of this compound.

Materials:

-

Pentamethylcyclopentadiene

-

Sodium amide (NaNH₂) or other strong base

-

Anhydrous Iron(II) chloride (FeCl₂)

-

Anhydrous tetrahydrofuran (THF) or liquid ammonia

-

Petroleum ether

-

Ethanol

-

Pentane

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon source)

Procedure:

-

Preparation of Sodium Pentamethylcyclopentadienide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of pentamethylcyclopentadiene in anhydrous THF is prepared. To this solution, a stoichiometric amount of a strong base, such as sodium amide, is slowly added under a positive pressure of nitrogen. The reaction mixture is stirred at room temperature until the formation of the sodium salt is complete.

-

Reaction with Iron(II) Chloride: A solution of anhydrous iron(II) chloride in anhydrous THF is slowly added to the freshly prepared solution of sodium pentamethylcyclopentadienide at room temperature. The reaction mixture is then refluxed for several hours to ensure complete reaction.

-

Isolation and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid residue is extracted with hot petroleum ether. The combined extracts are filtered to remove insoluble salts. The filtrate is concentrated, and the crude this compound is precipitated.

-

Purification: The crude product can be purified by recrystallization from a mixture of petroleum ether and ethanol or by sublimation under vacuum.[3]

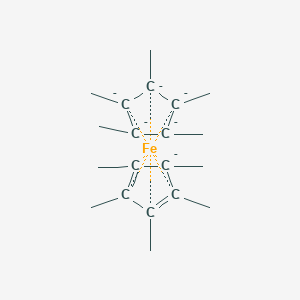

Visualizations

Synthesis Pathway of this compound

Caption: Synthetic route to this compound.

Historical Timeline of this compound Discovery

Caption: Key milestones in the history of this compound.

Conclusion

This compound, born from the revolutionary discovery of ferrocene, has carved its own significant niche in the landscape of modern chemistry. Its enhanced stability, rich redox chemistry, and predictable reactivity have made it an invaluable tool for both fundamental research and practical applications. This guide has provided a comprehensive overview of its discovery, synthesis, and key properties, offering a valuable resource for scientists and researchers. The continued exploration of this compound and its derivatives promises to unlock new frontiers in catalysis, materials science, and medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bdim.eu [bdim.eu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Unexpected and delayed fragmentation dynamics of the organometallic ferrocene induced by ion-collision - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Unexpected and delayed fragmentation dynamics of the organometallic ferrocene induced by ion-collision - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05430F [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemical studies of this compound in supercritical carbon dioxide mixtures - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP04545A [pubs.rsc.org]

fundamental properties of decamethylferrocene

An In-depth Technical Guide to the Fundamental Properties of Decamethylferrocene

Introduction

This compound, systematically named bis(pentamethylcyclopentadienyl)iron(II) and often abbreviated as DmFc or FeCp*₂, is a sandwich compound with the formula Fe(C₅(CH₃)₅)₂.[1][2] It is a derivative of ferrocene where each hydrogen atom on the cyclopentadienyl rings is replaced by a methyl group.[1][2] This substitution significantly influences its electronic and physical properties, making it a subject of considerable interest in various fields of chemical research. This guide provides a comprehensive overview of the core properties of this compound, its experimental characterization, and its applications, particularly those relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

This compound consists of an iron(II) cation (Fe²⁺) coordinated between two pentamethylcyclopentadienyl (Cp⁻) anions.[1][2] The ten electron-donating methyl groups on the cyclopentadienyl rings increase the electron density on the iron center compared to ferrocene.[1][3] X-ray crystallography has confirmed that this compound has a staggered conformation of its Cp rings.[1] The increased steric bulk of the methyl groups is believed to hinder the rotation of the rings, which is more facile in the parent ferrocene.

Table 1: Structural and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₀Fe | [1][2] |

| Molar Mass | 326.305 g·mol⁻¹ | [1] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 291 to 295 °C | [1] |

| Sublimation Conditions | 413 K (140 °C), 5.3 Pa | [1] |

| Fe-C Average Distance | ~2.050 Å | [1] |

| Conformation | Staggered Cp* rings | [1] |

Synthesis and Purification

The synthesis of this compound typically follows a similar route to that of ferrocene, involving the reaction of a pentamethylcyclopentadienyl ligand source with an iron(II) salt.

Experimental Protocol: Synthesis of this compound

A common method for the preparation of this compound involves the reaction of lithium pentamethylcyclopentadienide with iron(II) chloride.[1]

Reaction: 2 Li(C₅Me₅) + FeCl₂ → Fe(C₅Me₅)₂ + 2 LiCl[1]

Procedure:

-

Preparation of Lithium Pentamethylcyclopentadienide: Pentamethylcyclopentadiene is deprotonated using a strong base, typically an organolithium reagent like n-butyllithium, in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Iron(II) Chloride: A slurry of anhydrous iron(II) chloride in THF is added portion-wise to the solution of lithium pentamethylcyclopentadienide at a controlled temperature (often starting at low temperatures and slowly warming to room temperature).

-

Workup: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then extracted with a nonpolar solvent (e.g., hexane or pentane) to dissolve the this compound, leaving behind the inorganic salts (LiCl).

-

Purification: The crude product obtained after solvent evaporation can be purified by sublimation under vacuum, which yields the product as a yellow crystalline solid.[1]

Visualization: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Electrochemical Properties

This compound is well-known for its reversible one-electron oxidation. The electron-donating nature of the ten methyl groups makes it more easily oxidized (i.e., a stronger reducing agent) than ferrocene.[1][4] This property, combined with its greater stability and reduced interaction with solvents, makes the decamethylferrocenium/decamethylferrocene (DmFc⁺/DmFc) couple a superior internal reference standard to the ferrocenium/ferrocene (Fc⁺/Fc) couple in non-aqueous electrochemistry.[5][6][7]

Table 2: Redox Potentials

| Redox Couple | E½ (V vs. Fc⁺/Fc) | Solvent | Reference |

| [Fe(C₅Me₅)₂]⁺/⁰ | -0.48 | CH₂Cl₂ | [1] |

| [Fe(C₅Me₅)₂]⁺/⁰ | -0.59 | Acetonitrile | [1] |

| [Fe(C₅H₅)₂]⁺/⁰ | 0.00 | By definition | N/A |

Note: Potentials can vary with the supporting electrolyte and reference electrode used.

With the use of powerful oxidizing agents, this compound can be further oxidized to a stable dication containing an iron(IV) center.[1][8][9]

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is the standard technique used to measure the redox potential of this compound.

Procedure:

-

Solution Preparation: A solution of this compound (typically 1-2 mM) is prepared in a suitable non-aqueous solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

-

Measurement: The solution is deoxygenated by bubbling an inert gas (e.g., argon) through it. The potential is then swept from an initial value to a vertex potential and back.

-

Data Analysis: The resulting voltammogram shows the current response as a function of the applied potential. For a reversible one-electron process, the half-wave potential (E½), calculated as the average of the anodic and cathodic peak potentials (Epa and Epc), is determined. To use ferrocene as an internal standard, a small amount of ferrocene is added to the solution, and its E½ is measured in the same experiment.

Visualization: Use as an Internal Standard

Caption: Logical workflow for using DmFc as an internal standard in CV.

Spectroscopic Properties

The spectroscopic properties of this compound are well-characterized and provide insight into its electronic structure.

Table 3: Spectroscopic Data

| Spectroscopy Type | Peak / Signal | Assignment / Interpretation | Reference |

| ¹H NMR | ~1.8 ppm (singlet) | 30 equivalent protons of the methyl groups | [10] |

| ¹³C NMR | ~12 ppm, ~95 ppm | Methyl carbons, Ring carbons | [10][11] |

| UV-Vis | λₘₐₓ ≈ 347 nm, 418 nm | d-d transitions and charge transfer bands | [12] |

| Infrared (IR) | ~1500 cm⁻¹, ~3200 cm⁻¹ | Shifted ring modes, C-H stretch | [13][14] |

Note: Exact peak positions can vary depending on the solvent used.

Relevance in Research and Drug Development

While not a therapeutic agent itself, the unique properties of this compound make it a valuable tool in research that can support drug development.

-

Redox Probing: Its well-behaved and stable redox couple is ideal for calibrating electrochemical sensors and studying redox processes in complex chemical and biological systems. This is crucial for developing electrochemical biosensors for diagnostics or for studying the redox activity of potential drug candidates.

-

Stable Cation Source: The stability of the decamethylferrocenium cation allows it to be used as a mild chemical oxidant in the synthesis of complex molecules, including pharmaceuticals.[2]

-

Nanoparticle Synthesis: this compound has been used as a reducing agent in the synthesis of gold nanoparticles.[15] Functionalized gold nanoparticles are extensively researched for applications in drug delivery, medical imaging, and diagnostics.

-

Bioorganometallic Chemistry: Ferrocene and its derivatives are foundational structures in bioorganometallic chemistry. While ferrocene itself has been incorporated into potential anticancer and antimalarial drugs, the properties of this compound (enhanced stability and lipophilicity) make it an important model compound for understanding how modifications to the ferrocene scaffold affect biological activity.

Conclusion

This compound is a fundamentally important organometallic compound with a rich chemistry. Its enhanced stability and distinct electronic properties compared to ferrocene have established it as a superior redox standard in electrochemistry. The detailed understanding of its synthesis, structure, and spectroscopic and electrochemical behavior, as outlined in this guide, provides a crucial foundation for its application in diverse research areas, from materials science to the enabling technologies that underpin modern drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. Ferrocene - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and structural and electronic characterization of salts of the this compound dication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. organic chemistry - Why is a ring carbon C-R of a substituted ferrocene more downshifted on 13C-NMR? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dominant changes in centre Fe atom of decamethyl-ferrocene from ferrocene in methylation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 15. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Electronic Configuration of Decamethylferrocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic configuration of decamethylferrocene, a key organometallic compound with significant applications in research and development. The document details its molecular orbital structure, redox properties, and the experimental methodologies used for its characterization, presenting a valuable resource for professionals in chemistry and drug development.

Core Electronic Structure and Molecular Orbitals

This compound, [Fe(C₅(CH₃)₅)₂] or FeCp₂, is a sandwich compound consisting of an iron(II) center bonded to two pentamethylcyclopentadienyl (Cp) ligands. The ten electron-donating methyl groups on the Cp* rings significantly influence its electronic properties, making it a stronger reducing agent than its parent compound, ferrocene.[1]

The electronic structure of this compound can be understood through its molecular orbital (MO) diagram, which is qualitatively similar to that of ferrocene but with notable differences in orbital energies due to the inductive effect of the methyl groups. The highest occupied molecular orbitals (HOMOs) are primarily metal-based, arising from the iron 3d orbitals. In the D₅d symmetry of the staggered conformation, which is the stable form of this compound, these d-orbitals split into three sets of molecular orbitals: a₁g (non-bonding, primarily dz² character), e₂g (weakly bonding, primarily dxy and dx²-y² character), and e₁g (bonding, primarily dxz and dyz character).

The eighteen valence electrons of the Fe(II) center and the two Cp* ligands fill these molecular orbitals, leading to a ground-state electronic configuration of (e₁g)⁴(a₁g)²(e₂g)⁴. This closed-shell configuration contributes to the compound's stability. Upon oxidation to the decamethylferrocenium cation, [Fe(C₅(CH₃)₅)₂]⁺, an electron is removed from the highest occupied molecular orbital, the e₂g set. Further oxidation to the dication, [Fe(C₅(CH₃)₅)₂]²⁺, which contains an Fe(IV) center, results in a d-orbital splitting with an electronic configuration of e₂g³a₁g¹.[2]

Quantitative Electronic Data

The electronic properties of this compound have been characterized by various techniques, providing key quantitative data for understanding its behavior.

Ionization Potential

The energy required to remove an electron from the molecule in the gas phase provides a direct measure of the energy of the highest occupied molecular orbital.

| Compound | Gas-Phase Adiabatic Ionization Potential (eV) |

| This compound | 5.8 |

Source: The Journal of Physical Chemistry B

Redox Potentials

The redox potential of the [Fe(C₅(CH₃)₅)₂]⁺/⁰ couple is a critical parameter, indicating its strength as a reducing agent. Due to the electron-donating nature of the methyl groups, this compound is more easily oxidized than ferrocene. The redox potential is solvent-dependent.

| Solvent | E°' vs. Fc⁺/Fc (V) |

| Acetonitrile | -0.59 |

| Dichloromethane | -0.48 |

| Tetrahydrofuran | -0.62 |

| Dimethylformamide | -0.56 |

| Dimethyl sulfoxide | -0.50 |

| Benzonitrile | -0.55 |

| Toluene | -0.65 |

| Hexane | -0.73 |

| Water | -0.29 |

| 2,2,2-Trifluoroethanol | -0.21 |

| 1,2-Dichloroethane | -0.51 |

| Acetone | -0.56 |

| Nitromethane | -0.48 |

| Pyridine | -0.62 |

| Aniline | -0.68 |

| N-Methylaniline | -0.71 |

| N,N-Dimethylaniline | -0.74 |

| Formamide | -0.47 |

| N-Methylformamide | -0.53 |

| N,N-Dimethylacetamide | -0.59 |

| Propylene Carbonate | -0.52 |

| Hexamethylphosphoramide | -0.68 |

| Methanol | -0.46 |

| Ethanol | -0.51 |

| 1-Propanol | -0.54 |

| 2-Propanol | -0.56 |

| 1-Butanol | -0.55 |

| tert-Butanol | -0.60 |

| 1,1,1,3,3,3-Hexafluoroisopropanol | -0.26 |

Source: The Journal of Physical Chemistry B

Experimental Protocols

The characterization of the electronic configuration of this compound relies on a combination of synthetic, electrochemical, and spectroscopic techniques.

Synthesis of this compound

This compound is typically prepared by the reaction of pentamethylcyclopentadienyl lithium (LiCp*) with ferrous chloride (FeCl₂).[3]

Protocol:

-

Pentamethylcyclopentadiene is deprotonated using a strong base, typically an organolithium reagent like n-butyllithium, in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

The resulting solution of LiCp* is then treated with a stoichiometric amount of anhydrous FeCl₂.

-

The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product is purified by sublimation or recrystallization to yield yellow-orange crystals of this compound.

Cyclic Voltammetry

Cyclic voltammetry is the primary technique used to determine the redox potential of the this compound/decamethylferrocenium couple.

Protocol:

-

A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

A solution of this compound (typically in the millimolar range) is prepared in the desired solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

The solution is deoxygenated by bubbling with an inert gas.

-

The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

-

The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram. The formal redox potential (E°') is determined as the midpoint of the anodic and cathodic peak potentials.

Photoelectron Spectroscopy (PES)

Gas-phase photoelectron spectroscopy provides direct information about the binding energies of the valence electrons and is used to determine the ionization potential.

Generalized Protocol for Volatile Organometallic Compounds:

-

A solid sample of this compound is placed in a heated inlet system connected to a high-vacuum chamber.

-

The sample is gently heated to produce a sufficient vapor pressure for analysis.

-

The gaseous sample is introduced into the ionization region of the spectrometer, where it is irradiated with a monochromatic source of high-energy photons (e.g., He(I) radiation at 21.22 eV).

-

The kinetic energies of the photoejected electrons are measured by an electron energy analyzer.

-

The ionization potential is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons.

X-ray Absorption Spectroscopy (XAS)

X-ray absorption spectroscopy provides information about the local electronic and geometric structure around the iron atom.

Generalized Protocol for Organometallic Solutions:

-

A solution of this compound in a suitable solvent is prepared.

-

The solution is placed in a sample cell with X-ray transparent windows.

-

The sample is exposed to a monochromatic X-ray beam from a synchrotron source, and the energy of the beam is scanned across the Fe K-edge (around 7112 eV).

-

The X-ray absorption coefficient is measured as a function of the incident X-ray energy.

-

The resulting X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum are analyzed to extract information about the oxidation state, coordination environment, and bond distances of the iron center.

Visualizations

Molecular Orbital Diagram of this compound

Caption: Molecular orbital diagram of this compound.

Experimental Workflow for Characterization

Caption: Experimental workflow for this compound.

References

decamethylferrocene molecular weight and formula

This guide provides the fundamental molecular information for decamethylferrocene, a key compound in organometallic chemistry. The data is presented for researchers, scientists, and professionals in drug development who require accurate and readily accessible information.

This compound, also known as bis(pentamethylcyclopentadienyl)iron(II), is a sandwich compound with an iron(II) center coordinated to two pentamethylcyclopentadienyl ligands.[1][2] Its chemical formula is C₂₀H₃₀Fe.[1][2][3][4] The molecular weight of this compound is approximately 326.31 g/mol .[3][4]

Quantitative Molecular Data

For clarity and ease of comparison, the core quantitative data for this compound is summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₂₀H₃₀Fe[1][2][3][4] |

| Molar Mass | 326.305 g·mol⁻¹[1][2] |

| Alternate Formula | Fe(C₅(CH₃)₅)₂[1][2] |

References

A Technical Guide to the Synthesis of Decamethylferrocene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for decamethylferrocene (Fe(C₅(CH₃)₅)₂), a significant organometallic compound utilized in a variety of research and development applications. This document offers detailed experimental protocols, quantitative data for comparison, and logical workflows to assist researchers in the effective preparation of this versatile molecule.

Introduction

This compound, also known as bis(pentamethylcyclopentadienyl)iron(II), is a sandwich compound where an iron(II) cation is coordinated between two pentamethylcyclopentadienyl (Cp*) anions.[1][2] Its electron-rich nature, stemming from the ten electron-donating methyl groups on the cyclopentadienyl rings, makes it a more powerful reducing agent than its parent compound, ferrocene.[1] This property, along with its notable stability, has led to its use in diverse fields such as materials science, catalysis, and as a redox standard in electrochemistry.[3][4] This guide will focus on the most prevalent and practical synthetic methodologies for its preparation.

Core Synthesis Pathway: Salt Metathesis Reaction

The most common and reliable method for synthesizing this compound is through a salt metathesis reaction. This involves the reaction of an alkali metal salt of pentamethylcyclopentadiene with an iron(II) halide, typically iron(II) chloride (FeCl₂). The general reaction is as follows:

2 M[C₅(CH₃)₅] + FeCl₂ → Fe(C₅(CH₃)₅)₂ + 2 MCl (where M = Li or Na)

This pathway can be broken down into two main stages: the synthesis of the pentamethylcyclopentadienyl anion precursor and the final salt metathesis reaction to form this compound.

Stage 1: Preparation of Pentamethylcyclopentadiene (Cp*H)

The synthesis of this compound begins with the preparation of its crucial precursor, pentamethylcyclopentadiene (Cp*H). A common laboratory-scale synthesis involves the cracking of its dimer.

Experimental Protocol: Synthesis of Pentamethylcyclopentadiene (Cp*H)

Objective: To prepare monomeric pentamethylcyclopentadiene by thermal decomposition of its dimer.

Materials:

-

Dicyclopentadiene

-

Apparatus for fractional distillation (e.g., Vigreux column)

-

Heating mantle

-

Ice bath

Procedure:

-

Set up a fractional distillation apparatus with a Vigreux column and a 100 mL round-bottom flask charged with 30 mL of dicyclopentadiene.

-

Heat the dicyclopentadiene to thermally decompose it into the monomer.

-

Collect the monomeric cyclopentadiene in the 40-42 °C range.

-

Keep the collected monomer cool in an ice bath until it is used in the subsequent step.[5]

Safety Precautions:

-

Dicyclopentadiene and cyclopentadiene are toxic. All manipulations should be performed in a well-ventilated fume hood.[5]

-

Avoid breathing vapors and contact with skin.[5]

-

The monomer dimerizes readily at room temperature, so it should be used promptly after preparation.[5]

Stage 2: Synthesis of this compound

Once pentamethylcyclopentadiene is obtained, it is deprotonated with a strong base to form the pentamethylcyclopentadienyl anion, which is then reacted with iron(II) chloride. The two most common variations of this method utilize either sodium amide in liquid ammonia or an organolithium reagent in an ethereal solvent.

This method involves the in situ formation of sodium pentamethylcyclopentadienide in liquid ammonia, followed by the addition of iron(II) chloride.

Experimental Protocol: Synthesis of this compound via Cp*Na

Objective: To synthesize this compound from pentamethylcyclopentadiene and iron(II) chloride using sodium in liquid ammonia.

Materials:

-

Pentamethylcyclopentadiene (Cp*H)

-

Sodium metal

-

Anhydrous iron(II) chloride (FeCl₂)

-

Anhydrous liquid ammonia

-

Petroleum ether (b.p. 60-70 °C)

-

Pentane

-

Ethanol

-

Dry nitrogen atmosphere

-

Pressure-equalized dropping funnel

-

Magnetic stirrer

Procedure:

-

Under a dry nitrogen atmosphere, dissolve 0.35 g of sodium in 100 mL of anhydrous liquid ammonia in a flask equipped with a pressure-equalized dropping funnel and a magnetic stirrer.[6]

-

Add 2.4 g (0.018 mole) of pentamethylcyclopentadiene to the sodium-ammonia solution.[6]

-

Stir the mixture for one hour, during which the solution will turn green-yellow.[6]

-

Introduce 5.0 g (0.039 mole) of anhydrous ferrous chloride to the reaction mixture.[6]

-

Continue stirring for an additional two hours.[6]

-

Add petroleum ether (b.p. 60-70 °C) and then allow the ammonia to evaporate under a current of dry nitrogen.[6]

-

Filter the resulting ether solution and wash the solid residue with petroleum ether until the washings are colorless.[6]

-

Evaporate the combined petroleum ether fractions to obtain a residue of yellow crystals mixed with unreacted pentamethylcyclopentadiene.[6]

-

Wash the residue with pentane and recrystallize from a petroleum ether-ethanol mixture (4:1 by volume) to yield the pure product.[6]

-

The product can be further purified by sublimation at 100 °C and 0.2 mm Hg.[6]

Safety Precautions:

-

Alkali metals are extremely reactive with water and air. Handle sodium metal under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and chemical-resistant gloves.[7]

-

Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Iron(II) chloride is harmful if swallowed and can cause burns. Avoid contact with skin and eyes.[1]

A more common variation involves the deprotonation of pentamethylcyclopentadiene with an organolithium reagent, such as n-butyllithium, in an ethereal solvent like tetrahydrofuran (THF), followed by reaction with iron(II) chloride.

Experimental Protocol: Synthesis of this compound via Cp*Li (General Procedure)

Objective: To synthesize this compound from pentamethylcyclopentadiene and iron(II) chloride using an organolithium reagent.

Materials:

-

Pentamethylcyclopentadiene (Cp*H)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous iron(II) chloride (FeCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve pentamethylcyclopentadiene in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of n-butyllithium in hexanes to the solution to form lithium pentamethylcyclopentadienide (Cp*Li).

-

Allow the reaction to stir at room temperature for a specified period.

-

In a separate flask, prepare a slurry of anhydrous iron(II) chloride in anhydrous THF.

-

Slowly add the Cp*Li solution to the FeCl₂ slurry at a controlled temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture for several hours to overnight.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent such as diethyl ether or pentane.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., hexane) or by sublimation.[1]

Safety Precautions:

-

n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. Use appropriate syringes and cannulation techniques.

-

THF can form explosive peroxides. Use freshly distilled or inhibitor-free THF.

-

Follow all safety precautions for handling iron(II) chloride as mentioned previously.

Quantitative Data Summary

The yield of this compound can vary depending on the specific reagents and conditions used. The following table summarizes available quantitative data for the primary synthesis routes.

| Precursor | Base/Solvent | Reaction Time | Yield (%) | Reference |

| CpH | Na / liquid NH₃ | 2 hours | 10.5 | [6] |

| CpLi | n-BuLi / THF | Not specified | Not specified | [1] |

Alternative Synthesis Routes

While the salt metathesis reaction is the most common method, other approaches for the synthesis of ferrocene derivatives have been reported, which may be applicable to this compound.

-

Mechanochemical Synthesis: The synthesis of ferrocene has been achieved through the high-energy ball milling of iron(II) chloride with cyclopentadienides of alkali metals or thallium.[8] This solid-state method avoids the use of bulk solvents and may offer a more environmentally friendly route. However, a specific protocol for the mechanochemical synthesis of this compound has not been detailed in the available literature.

-

One-Pot Syntheses: One-pot procedures have been developed for the synthesis of various ferrocene derivatives, such as acylferrocenes and ethynylferrocene.[9] These methods often involve the in situ generation of reagents to streamline the synthetic process. The application of a one-pot synthesis for this compound, potentially starting from Cp*H and an iron source directly, is a plausible but not yet well-documented approach.

Conclusion

The synthesis of this compound is most reliably achieved through the salt metathesis reaction of an alkali metal pentamethylcyclopentadienide with iron(II) chloride. The choice between the sodium/liquid ammonia and the lithium/THF methods may depend on the available equipment and the desired scale of the reaction. While alternative methods like mechanochemical synthesis are emerging for related compounds, their application to this compound requires further development and documentation. The experimental protocols and safety information provided in this guide are intended to equip researchers with the necessary knowledge for the successful and safe synthesis of this important organometallic compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. magritek.com [magritek.com]

- 6. fishersci.com [fishersci.com]

- 7. 1,2,3,4,5-Pentamethylcyclopentadiene - Safety Data Sheet [chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.dk [fishersci.dk]

An In-depth Technical Guide on the Solubility of Decamethylferrocene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Decamethylferrocene, a permethylated derivative of ferrocene, is a crucial organometallic compound utilized as a stable, reversible redox standard in electrochemical studies. Its bulky pentamethylcyclopentadienyl ligands significantly influence its physical and chemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is paramount for its application in various research and development fields, including catalysis, materials science, and as an internal standard in non-aqueous electrochemistry. This guide provides a comprehensive overview of the available solubility data, experimental protocols for its determination, and a logical workflow for assessing its solubility.

Qualitative and Semi-Quantitative Solubility Data

Precise quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, a consistent qualitative and semi-quantitative understanding can be compiled from various sources.

This compound is generally characterized as being highly soluble in nonpolar and moderately polar aprotic organic solvents. This is attributed to its nonpolar, hydrocarbon-rich molecular surface. Conversely, its solubility is limited in polar protic and some polar aprotic solvents.

Table 1: Summary of Qualitative and Semi-Quantitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description | Citation |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Soluble | [1] |

| Aliphatic Hydrocarbons | Hexane, Pentane | Very Soluble | [1][2] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Very Soluble | [1] |

| Chlorinated Solvents | Dichloromethane (DCM) | Very Soluble | [1] |

| Ketones | Acetone | Slightly Soluble (~10⁻³ M) | [1] |

| Nitriles | Acetonitrile | Slightly Soluble (~10⁻³ M) | [1] |

| Alcohols | Methanol, Ethanol | Scarcely Soluble | [2] |

| Water | - | Insoluble | [3] |

| Supercritical Fluids | scCO₂/Acetonitrile (15 wt%) | In excess of 11 mM | [4][5] |

Note: The term "very soluble" is a qualitative description from the cited literature and does not imply infinite solubility.

The cationic form, decamethylferrocenium ([Fe(C₅Me₅)₂]⁺), exhibits markedly different solubility characteristics. For instance, its hexafluorophosphate salt is very soluble in acetone, acetonitrile, and dichloromethane, sparingly soluble in THF and diethyl ether, and insoluble in aromatic and aliphatic hydrocarbons.[1]

Experimental Protocol for Solubility Determination

Given the air and moisture sensitivity of this compound, its solubility should be determined under an inert atmosphere (e.g., nitrogen or argon). A common and reliable method for determining the solubility of a solid in a liquid is the static equilibrium method , followed by spectroscopic or gravimetric analysis.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., THF, hexane, toluene, dichloromethane)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk flask or a vial with a septum-sealed cap

-

Magnetic stirrer and stir bar

-

Constant temperature bath or block

-

Syringe and needle for liquid transfer under inert atmosphere

-

Volumetric flasks

-

UV-Vis spectrophotometer or a high-precision analytical balance

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a pre-dried Schlenk flask or vial containing a magnetic stir bar. b. Under a counterflow of inert gas, add a known volume of the anhydrous organic solvent to the flask. c. Seal the flask and place it in a constant temperature bath set to the desired temperature. d. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

Sample Collection: a. After the equilibration period, stop the stirring and allow the undissolved solid to settle completely. b. Using a syringe fitted with a filter (to prevent transfer of solid particles), carefully withdraw a known volume of the supernatant (the clear, saturated solution) under an inert atmosphere.

-

Concentration Analysis (Spectroscopic Method): a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for this compound to generate a calibration curve (Absorbance vs. Concentration). c. Dilute the collected supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. e. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Concentration Analysis (Gravimetric Method): a. Transfer the collected supernatant of a known volume to a pre-weighed, dry vial. b. Carefully evaporate the solvent under a stream of inert gas or under vacuum. c. Once the solvent is completely removed, weigh the vial containing the solid residue of this compound. d. The mass of the dissolved this compound can be determined by subtracting the initial weight of the vial. e. Calculate the solubility in terms of g/100 mL or mol/L.

-

Data Reporting: a. Report the solubility as an average of multiple measurements at the specified temperature.

Experimental Workflow and Logical Relationships

The process of determining the solubility of this compound can be visualized as a systematic workflow.

References

- 1. escholarship.org [escholarship.org]

- 2. bdim.eu [bdim.eu]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Electrochemical studies of this compound in supercritical carbon dioxide mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Electrochemical studies of this compound in supercritical carbon dioxide mixtures - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP04545A [pubs.rsc.org]

The Redox Potential of Decamethylferrocene: A Technical Guide

An in-depth examination of the electrochemical behavior of decamethylferrocene, its advantages as a redox standard, and detailed protocols for its characterization.

This compound, Fe(C₅(CH₃)₅)₂, often abbreviated as DmFc or FeCp*₂, is a sandwich compound that has garnered significant interest within the scientific community, particularly in the fields of electrochemistry and drug development. Its reversible one-electron oxidation to the decamethylferrocenium cation, [Fe(C₅(CH₃)₅)₂]⁺, makes it a valuable tool for studying electron transfer processes. This technical guide provides a comprehensive overview of the redox potential of this compound, including detailed experimental methodologies, quantitative data, and a discussion of the factors influencing its electrochemical behavior.

Core Concepts: Understanding the Redox Potential

The redox potential of the DmFc/DmFc⁺ couple is a measure of its tendency to donate or accept an electron. A key feature of this compound is that it is more easily oxidized than its parent compound, ferrocene (Fc). This is attributed to the electron-donating nature of the ten methyl groups on the cyclopentadienyl rings.[1] These methyl groups increase the electron density on the iron center, making it easier to remove an electron and thus shifting the redox potential to more negative values.[1][2]

The redox potential of the this compound/decamethylferrocenium ([FeCp*₂]⁺/⁰) couple in acetonitrile is approximately -0.59 V relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple.[1] This inherent property, coupled with its greater stability, has led to the proposal of this compound as a superior internal standard in electrochemistry compared to ferrocene, especially for studying solvent effects on electron transfer thermodynamics.[2][3] The bulky methyl groups also shield the iron center from strong interactions with solvent molecules, resulting in a redox potential that is less dependent on the solvent environment compared to ferrocene.[2]

Quantitative Data: Redox Potentials in Various Solvents

The formal redox potential (E°') of the this compound/decamethylferrocenium couple has been determined in a wide range of solvents. The following table summarizes these values, highlighting the influence of the solvent on the electrochemical properties of this important redox couple. The data is referenced against the ferrocene/ferrocenium couple in the same solvent.

| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Acceptor Number (AN) | E°' (DmFc/DmFc⁺) vs Fc/Fc⁺ (mV) |

| Water | 78.3 | 18.0 | 54.8 | -498 |

| Acetonitrile | 35.9 | 14.1 | 18.9 | -508 |

| Dichloromethane | 8.9 | 0.0 | 20.4 | -483 |

| Dimethylformamide (DMF) | 36.7 | 26.6 | 16.0 | -516 |

| Dimethyl sulfoxide (DMSO) | 46.5 | 29.8 | 19.3 | -512 |

| Tetrahydrofuran (THF) | 7.5 | 20.0 | 8.0 | -533 |

| 2,2,2-Trifluoroethanol | 26.7 | 0.0 | 53.5 | -293 |

| N-Methylaniline | 6.1 | - | - | -583 |

| N,N-Dimethylaniline | 4.9 | - | - | -569 |

| 1,2-Dichloroethane | 10.4 | 0.0 | 16.7 | -496 |

| Acetone | 20.5 | 17.0 | 12.5 | -506 |

| Pyridine | 12.9 | 33.1 | 14.2 | -535 |

| Benzonitrile | 25.6 | 11.9 | 15.5 | -501 |

| Nitrobenzene | 34.8 | 4.4 | 14.8 | -491 |

| Nitromethane | 35.9 | 2.7 | 20.5 | -486 |

| Propylene Carbonate | 65.1 | 15.1 | 18.3 | -498 |

| Methanol | 32.6 | 19.1 | 41.5 | -454 |

| Ethanol | 24.5 | 19.2 | 37.9 | -468 |

| 1-Propanol | 20.4 | 19.3 | 37.5 | -477 |

| 2-Propanol | 19.9 | 19.4 | 33.6 | -484 |

| 1-Butanol | 17.5 | 19.5 | 36.8 | -483 |

| tert-Butanol | 12.5 | 21.9 | 27.1 | -503 |

| Formamide | 111.0 | 24.7 | 39.8 | -498 |

| N-Methylformamide | 182.4 | 24.1 | 32.1 | -509 |

| N,N-Dimethylacetamide | 37.8 | 27.8 | 13.6 | -518 |

| Hexamethylphosphoramide | 29.7 | 38.8 | 10.6 | -543 |

| Tetramethylene Sulfone | 43.3 | 14.8 | 19.2 | -495 |

| Acetic Acid | 6.2 | - | 52.9 | -395 |

| Formic Acid | 57.9 | - | 83.6 | -356 |

Data extracted from Noviandri, I., Brown, K. N., Fleming, D. S., Gulyas, P. T., Lay, P. A., Masters, A. F., & Phillips, L. (1999). The Decamethylferrocenium/Decamethylferrocene Redox Couple: A Superior Redox Standard to the Ferrocenium/Ferrocene Redox Couple for Studying Solvent Effects on the Thermodynamics of Electron Transfer. The Journal of Physical Chemistry B, 103(32), 6713–6722.

Experimental Protocol: Cyclic Voltammetry of this compound

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of this compound. A detailed protocol for a typical CV experiment is provided below.

Materials and Reagents

-

This compound (DmFc)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP))

-

Polishing materials: alumina slurry (0.05 µm) and polishing pads

-

High-purity inert gas (e.g., argon or nitrogen)

Equipment

-

Potentiostat

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold disk electrode)

-

Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference electrode)

-

Auxiliary (counter) electrode (e.g., platinum wire or gauze)

-

Micropipettes and standard laboratory glassware

Procedure

-

Electrode Preparation:

-

Polish the working electrode with an alumina slurry on a polishing pad for 1-2 minutes to ensure a clean and smooth surface.

-

Rinse the electrode thoroughly with deionized water and then with the anhydrous solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

-

Prepare a ~1-2 mM solution of this compound in the electrolyte solution.

-

It is crucial to minimize exposure to air and moisture, as these can interfere with the electrochemical measurements.

-

-

Electrochemical Measurement:

-

Assemble the electrochemical cell with the working, reference, and auxiliary electrodes.

-

Add the this compound solution to the cell.

-

Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical scan rate is 100 mV/s. The potential window should be set to scan through the oxidation and reduction peaks of the DmFc/DmFc⁺ couple.

-

Initiate the scan and record the cyclic voltammogram.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the formal redox potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the electrochemical analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Decamethylferrocenium/Decamethylferrocene Redox Couple: A Superior Redox Standard to the Ferrocenium/Ferrocene Redox Couple for Studying Solvent Effects on the Thermodynamics of Electron Transfer | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of Decamethylferrocene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for decamethylferrocene (Fe(C₅(CH₃)₅)₂). It is intended for laboratory personnel and professionals who may handle this organometallic compound. The information compiled is based on publicly available Safety Data Sheets (SDS) and general guidelines for handling air-sensitive materials.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4] It is crucial to understand these hazards to implement appropriate safety measures.

GHS Classification

The following table summarizes the GHS classification for this compound.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.[1]

| Code | Precautionary Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

Studies on other ferrocene derivatives have shown varying degrees of toxicity. For example, acetylferrocene has been found to be highly toxic in animal studies.[6] However, it is important to note that the toxicity of one derivative cannot be directly extrapolated to another.

Experimental Protocols for Safe Handling

As an organometallic compound, this compound may be sensitive to air and moisture, although it is generally considered to be relatively air-stable compared to other organometallics. Prudent laboratory practice dictates handling it in a controlled environment to prevent contamination and potential degradation.

General Laboratory Safety Workflow

The following diagram outlines a general workflow for safely handling chemicals in a laboratory setting.

Caption: A flowchart illustrating the key steps for safe chemical handling from preparation to post-handling procedures.

Handling Air-Sensitive Organometallic Compounds

For handling this compound, especially in reactions where air-sensitivity is a concern, the use of a Schlenk line or a glove box is recommended.

Protocol for Handling in a Glove Box:

-

Preparation: Ensure the glove box has an inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels. Place all necessary equipment, including the this compound container, spatulas, weighing paper, and reaction vessels, inside the glove box antechamber.

-

Inerting: Cycle the antechamber with the inert gas several times to remove air before transferring the items into the main chamber.

-

Handling: Once inside the glove box, open the this compound container. Use a clean spatula to weigh the desired amount of the compound onto weighing paper and transfer it to the reaction vessel.

-

Sealing: Securely seal the reaction vessel and the this compound container before removing them from the glove box via the antechamber.

-

Cleanup: Clean any spills within the glove box immediately using appropriate materials.

Protocol for Handling using a Schlenk Line:

-

Glassware Preparation: Ensure all glassware is dry by oven-drying and cooling under a stream of inert gas.

-

Inert Atmosphere: Assemble the glassware on the Schlenk line and evacuate and backfill with inert gas at least three times to establish an inert atmosphere.

-

Reagent Transfer: If this compound is to be added to a reaction, do so under a positive pressure of inert gas. Briefly remove the stopper or septum and add the solid, then quickly reseal the flask.

-

Solvent Addition: Add degassed solvents via a cannula or syringe.

-

Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, using a bubbler to monitor the gas flow.

Emergency Procedures

First Aid Measures

The following table outlines the recommended first aid measures in case of exposure to this compound.[1]

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection. Avoid dust formation.[2]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[1]

-

Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid raising dust. Clean the spill area thoroughly.

Chemical Spill Response Logic

The following diagram illustrates a logical decision-making process for responding to a chemical spill.

Caption: A decision-making flowchart for responding to a chemical spill in a laboratory environment.

Storage and Disposal

Storage: Store this compound in a tightly closed container in a dry and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.[4]

Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the product to be released into the environment.[2]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₃₀Fe |

| Molecular Weight | 326.31 g/mol |

| Appearance | Orange crystalline solid |

| Melting Point | 298 - 300 °C |

| Solubility | Insoluble in water |

| Stability | Stable under normal conditions |

This guide is intended to supplement, not replace, formal safety training and the specific safety data sheet provided by the manufacturer. Always consult the SDS before handling any chemical and adhere to your institution's safety protocols.

References

- 1. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 2. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]

- 3. as.uky.edu [as.uky.edu]

- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Toxicological evaluation of substituted dicyclopentadienyliron (ferrocene) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Decamethylferrocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethylferrocene, Fe(C₅(CH₃)₅)₂, also known as Cp*₂Fe, is an air- and moisture-sensitive organometallic compound that serves as a crucial building block and catalyst in organic synthesis and materials science. Its robust sandwich structure, featuring an iron atom coordinated between two pentamethylcyclopentadienyl ligands, imparts significant thermal stability, a critical parameter for its application in high-temperature reactions and as a stable reference compound in electrochemistry. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its known thermal behavior and outlining the experimental protocols for its analysis. Due to the limited availability of specific thermal decomposition data for this compound in publicly accessible literature, this guide also draws parallels with the well-studied thermal decomposition of ferrocene and its derivatives to provide a predictive framework.

Thermal Properties of this compound

Data Presentation

| Thermal Property | Reported Value(s) | Notes |

| Melting Point | 291-295 °C | |

| 298-300 °C | With sublimation | |

| Decomposition Temperature (Onset) | Data not available in searched literature. Expected to be higher than ferrocene (>400 °C in an inert atmosphere) due to the electron-donating effect of the methyl groups stabilizing the ferrocene core. | For comparison, the thermal decomposition of ferrocene is reported to begin at temperatures above 400 °C.[1] |

| Decomposition Temperature of Related Cation | The decomposition of decamethylferrocenium salts, [Fe(Cp*)₂]X, has been reported at temperatures of 568-645 K (295-372 °C), indicating high thermal stability of the cationic form.[2] | This suggests the core structure is stable to high temperatures, though this is for the oxidized species. |

Experimental Protocols

The accurate determination of the thermal stability of this compound requires meticulous experimental techniques, particularly given its sensitivity to air and moisture. The primary methods employed for such analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) of an Air-Sensitive Compound

Objective: To determine the decomposition temperature and profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation (Inert Atmosphere):

-

All sample handling must be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels (<1 ppm).[3][4]

-

An appropriate amount of this compound (typically 5-10 mg) is weighed into a TGA crucible (e.g., alumina or platinum).

-

The crucible is sealed in an airtight container for transfer to the TGA instrument.

-

-

Instrument Setup:

-

The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.

-

A blank run with an empty crucible is performed to obtain a baseline.

-

-

Measurement:

-

The sealed container with the sample crucible is introduced into the TGA autosampler or furnace area, minimizing exposure to ambient air. If the TGA is equipped with a glovebox interface, the transfer is direct.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).

-

The mass of the sample is continuously recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the point at which significant mass loss begins.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC) of an Air-Sensitive Compound

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Sample Preparation (Inert Atmosphere):

-

Similar to TGA, sample preparation is conducted in a glovebox.

-

A small amount of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for air-sensitive samples). Hermetic sealing is crucial to prevent reaction with the atmosphere and loss of volatile products.

-

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

The instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

-

-

Measurement:

-

The sealed sample pan and a reference pan (empty sealed pan) are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization or decomposition.

-

The onset temperature of the melting peak is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of air-sensitive compounds.

Logical Relationship of Thermal Events

Caption: Logical progression of thermal events for this compound.

Conclusion

This compound exhibits high thermal stability, characterized by a high melting point and an anticipated high decomposition temperature. The electron-donating methyl groups on the cyclopentadienyl rings are expected to enhance its thermal stability compared to unsubstituted ferrocene. While specific TGA data for this compound decomposition is not widely published, the provided experimental protocols for TGA and DSC analysis of air-sensitive compounds offer a robust framework for researchers to determine these critical parameters. The careful handling of this material under inert conditions is paramount to obtaining accurate and reproducible thermal analysis data. Further research to fully characterize the thermal decomposition pathway and products of this compound would be highly valuable to the scientific community.

References

Methodological & Application

Application Note: Protocol for Cyclic Voltammetry with Decamethylferrocene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decamethylferrocene (DmFc), with the formula Fe(C₅(CH₃)₅)₂, is a sandwich compound and a derivative of ferrocene where each hydrogen atom is replaced by a methyl group.[1] It is a yellow crystalline solid that serves as a weak reductant.[1] In electrochemistry, DmFc is highly valued for its well-behaved, reversible one-electron redox process (Fe²⁺/Fe³⁺).[2] Due to the electron-donating nature of the ten methyl groups, DmFc is more easily oxidized than ferrocene, making its redox couple, DmFc⁺/DmFc, an excellent internal reference standard, particularly in organic solvents.[1][3] This application note provides a detailed protocol for performing cyclic voltammetry (CV) on this compound.

Principle of Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a species in solution.[4] A potential is applied to a working electrode and swept linearly in one direction (e.g., to more positive potentials) and then reversed. The resulting current from the analyte's oxidation and reduction is measured and plotted against the applied potential. For a reversible, one-electron transfer process like that of DmFc, the resulting voltammogram is characterized by:

-

Anodic and Cathodic Peaks: Symmetrical peaks corresponding to the oxidation (Ipa) and reduction (Ipc) of the analyte.

-

Formal Potential (E₁/₂): The midpoint of the anodic and cathodic peak potentials (Epa and Epc), which provides the standard redox potential of the couple.[5]

-

Peak Separation (ΔEp): The difference between Epa and Epc. Theoretically, for a reversible one-electron process at 25°C, this value is 59.2 mV.[6]

-

Peak Current Ratio (Ipa/Ipc): For a stable redox species, this ratio should be equal to 1.[6]

Experimental Protocol

This protocol outlines the necessary steps for obtaining a cyclic voltammogram of this compound in an organic solvent.

3.1. Materials and Reagents

-

Analyte: this compound (DmFc), may be purified by sublimation if necessary.[2]

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium tetrafluoroborate ([NBuⁿ₄][BF₄]), electrochemical grade.[2][7]

-

Solvent: Anhydrous or electrochemical grade acetonitrile (MeCN) or dichloromethane (DCM).[1][7]

-

Working Electrode: Glassy carbon, gold (Au), or platinum (Pt) disk electrode.[5]

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a platinum wire pseudo-reference.[2][5]

-

Counter (Auxiliary) Electrode: Platinum wire.[5]

-

Equipment: Potentiostat, electrochemical cell, polishing kit (alumina slurry or diamond paste), and an inert gas source (argon or nitrogen).

3.2. Solution Preparation

-

Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen solvent (e.g., acetonitrile). This solution will serve as the solvent for the analyte.

-

Analyte Solution: Dissolve a small, accurately weighed amount of this compound in the electrolyte solution to achieve a final concentration between 1-5 mM.[2][5]

3.3. Electrochemical Cell Setup

-

Electrode Polishing: Polish the working electrode surface to a mirror finish using an alumina slurry or diamond paste on a polishing pad.[5] Rinse the electrode thoroughly with the pure solvent and dry it completely.

-

Cell Assembly: Assemble the three electrodes (working, reference, counter) in the electrochemical cell. Ensure the electrodes are positioned correctly and are not touching.

-

Add Solution: Add the this compound analyte solution to the cell, ensuring the electrodes are sufficiently immersed.

-

Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[7] Maintain a blanket of inert gas over the solution during the experiment.

3.4. Data Acquisition

-

Connect to Potentiostat: Connect the electrode leads to the appropriate terminals on the potentiostat.

-

Set CV Parameters: Configure the software with the following typical parameters. The potential window should be set to bracket the expected formal potential of DmFc.

-

Initial Potential: Set a potential where no redox reaction occurs (e.g., 0.0 V vs Ag/AgCl in DCM).[7]

-

Vertex Potential 1: Scan to a potential sufficiently positive to oxidize DmFc (e.g., +0.4 V).

-

Vertex Potential 2: Scan to a potential sufficiently negative to reduce the generated DmFc⁺ (e.g., -0.2 V).

-

Scan Rate: A typical starting scan rate is 100 mV/s.[7]

-

Number of Scans: Set to 3 or 4 cycles. The first scan may differ from subsequent scans; typically, the second or third scan is used for analysis.[4]

-

-

Run Experiment: Start the cyclic voltammetry scan.

Data Presentation and Expected Results

The primary output is a voltammogram. From this plot, the key quantitative data can be extracted and analyzed. This compound exhibits a reversible one-electron oxidation.[8] The exact potential is highly dependent on the solvent and reference electrode used.

Table 1: Electrochemical Data for this compound

| Parameter | Solvent | Supporting Electrolyte | Value | Reference Electrode | Citation |

| E₁/₂ | Acetonitrile | Not Specified | -0.59 V | vs. Fc⁺/Fc | [1] |

| E₁/₂ | Dichloromethane | 0.1 M TBAP | ~ -0.05 V | vs. Ag/AgCl | [7] |

| E(f) | scCO₂/MeCN (15 wt%) | 20 mM [NBuⁿ₄][BF₄] | +0.115 V | Pt pseudo-reference | [2] |

| ΔEp | scCO₂/MeCN (15 wt%) | 20 mM [NBuⁿ₄][BF₄] | ~83 mV at 309 K | Pt pseudo-reference | [2] |

| Diffusion Coefficient (D) | scCO₂/MeCN (15 wt%) | 20 mM [NBuⁿ₄][BF₄] | 4.06 x 10⁻⁵ cm²/s | Not Applicable | [2][8] |

Note: Potentials are highly sensitive to experimental conditions. The use of an internal standard is recommended for precise measurements.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the cyclic voltammetry experiment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Electrochemical studies of this compound in supercritical carbon dioxide mixtures - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP04545A [pubs.rsc.org]

- 3. Characterization of this compound and ferrocene in ionic liquids: argon and vacuum effect on their electrochemical properties [inis.iaea.org]

- 4. static.igem.org [static.igem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrochemical studies of this compound in supercritical carbon dioxide mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Applications of Decamethylferrocene in Organometallic Catalysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Decamethylferrocene (DmFc), a permethylated derivative of ferrocene, exhibits enhanced stability and electron-donating properties compared to its parent compound. These characteristics make it a valuable reagent and catalyst in various organometallic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in organometallic catalysis, with a focus on its role as a cocatalyst in radical polymerization, a reductant in catalytic oxygen reduction, and the catalytic applications of its oxidized form, the decamethylferrocenium ion.

Application Note 1: this compound as a Cocatalyst in Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP)

This compound serves as a highly effective cocatalyst in iron-catalyzed Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. It acts as a reducing agent for the iron(III) deactivator species, regenerating the iron(II) activator and thereby accelerating the polymerization while maintaining excellent control over molecular weight and dispersity.[1][2] This system is particularly robust and tolerant to functional groups.

Key Advantages:

-

Enhanced Polymerization Rate: The addition of this compound significantly increases the rate of polymerization compared to the iron catalyst alone.[2]

-

High Monomer Conversion: The cocatalytic system enables near-quantitative monomer conversion (approaching 90% for monomers like methyl methacrylate).[2]

-

Excellent Control: The polymerization remains well-controlled, yielding polymers with low dispersity (Mw/Mn < 1.1) and predictable molecular weights.[2]

-

Ligand-Free System: The concerted catalysis between the iron complex and this compound can proceed efficiently without the need for traditional phosphine ligands.[2]

-

Functional Group Tolerance: The robustness of the system allows for the polymerization of functional monomers containing polar groups.

Quantitative Data

| Monomer | Initiator | Catalyst System | Conversion (%) | Mw/Mn | Reference |

| Methyl Methacrylate (MMA) | Ethyl α-bromophenylacetate | FeBr₂/n-Bu₄NBr/DmFc | ~90 | < 1.1 | [2] |

| Methyl Methacrylate (MMA) | p-toluenesulfonyl chloride | FeBr₂/N(nBu)₃ | - | >1.5 | [3] |

Experimental Protocol: Iron-Catalyzed ATRP of Methyl Methacrylate (MMA) with this compound Cocatalyst

This protocol describes a typical procedure for the polymerization of methyl methacrylate.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl α-bromophenylacetate (initiator)

-

Iron(II) bromide (FeBr₂)

-

Tetrabutylammonium bromide (n-Bu₄NBr)

-

This compound (DmFc)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating oil bath

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add FeBr₂ (e.g., 0.1 mmol), n-Bu₄NBr (e.g., 0.1 mmol), and this compound (e.g., 0.1 mmol).

-

Add anhydrous THF (e.g., 5 mL) to dissolve the catalyst components.

-